Pentabromopseudilin

Descripción general

Descripción

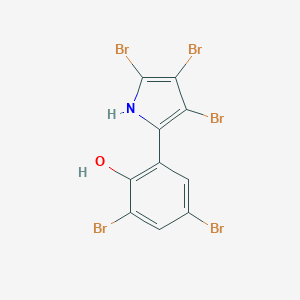

Pentabromopseudilin (PBPL) is a synthetic compound that has been used in a variety of scientific research applications. PBPL is a member of the pentabrominated diphenyl ether (PBDE) family, which are compounds that contain five bromine atoms bound to two phenyl rings. PBPL has been shown to possess a number of unique properties that make it attractive for use in laboratory experiments, including its low volatility, low toxicity, and high solubility.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

PBP es reconocido por sus potentes propiedades antibacterianas, particularmente contra Staphylococcus aureus resistente a la meticilina (MRSA). Con un valor de IC50 de 0.1 μM, sirve como un candidato prometedor en la lucha contra los "supermicrobios" resistentes a los antibióticos .

Actividad Antitumoral

Las investigaciones han indicado que PBP exhibe actividad antitumoral. Su alto contenido de bromo y su estructura única pueden interferir con los procesos celulares que son cruciales para el crecimiento y la proliferación tumoral .

Actividad Antifúngica

PBP también muestra potencial como un agente antifúngico. Su capacidad para inhibir el crecimiento fúngico lo convierte en un activo valioso en el desarrollo de tratamientos para infecciones fúngicas .

Inhibición de la Miosina

En el campo de la biología molecular, PBP se ha identificado como un potente inhibidor de la actividad motora de la miosina. Afecta los procesos dependientes de la miosina, como el desarrollo de la tensión isométrica y la velocidad de acortamiento sin carga, lo que tiene implicaciones para la comprensión de la función muscular y los trastornos relacionados .

Inhibición de la Lipooxigenasa

PBP inhibe las lipooxigenasas humanas, enzimas que participan en el metabolismo de los ácidos grasos. Esta inhibición es significativa porque las lipooxigenasas juegan un papel en las respuestas inflamatorias y alérgicas, haciendo de PBP un posible agente terapéutico para afecciones relacionadas .

Fitotoxicidad

El compuesto ha demostrado efectos fitotoxicos, que podrían aprovecharse para el desarrollo de herbicidas o para el estudio de la biología vegetal y los mecanismos de la fitotoxicidad .

Estudios de Biosíntesis

Comprender la biosíntesis de PBP es crucial para la biología sintética y la biotecnología. Los estudios de alimentación isotópica y los datos genómicos han arrojado luz sobre las vías biosintéticas de PBP, allanando el camino para su producción y modificación a través de medios biotecnológicos .

Antibióticos Microbianos Marinos

Como el primer antibiótico microbiano marino reportado, PBP destaca la importancia de los productos naturales marinos en el descubrimiento de fármacos. La exploración de microbios marinos en busca de nuevos antibióticos es un campo prometedor, especialmente para abordar el creciente problema de la resistencia a los fármacos .

Mecanismo De Acción

Target of Action

Pentabromopseudilin (PBP) is a unique hybrid bromophenol-bromopyrrole compound that is made up of over 70% bromine atoms, contributing to its potent bioactivity . The primary targets of PBP are myosin and Transforming Growth Factor-beta (TGF-β) . Myosin is a motor protein that plays a crucial role in muscle contraction and many other cellular processes. TGF-β is a cytokine that controls proliferation, cellular differentiation, and other functions in most cells.

Mode of Action

PBP acts as a potent inhibitor of myosin-dependent processes such as isometric tension development and unloaded shortening velocity . PBP-induced reductions in the rate constants for ATP binding, ATP hydrolysis, and ADP dissociation extend the time required per myosin ATPase cycle in the absence and presence of actin . Additionally, coupling between the actin and nucleotide binding sites is reduced in the presence of the inhibitor . PBP also acts as an effective inhibitor of TGF-β activity .

Biochemical Pathways

The biosynthesis of PBP was first shown through isotope feeding studies, and then biochemically when genomic data of PBP-producing strains became readily available . Feeding studies with Alteromonas luteoviolaceus were performed on a defined medium. D, L - [5- 13 C]proline was incorporated symmetrically, demonstrating that the pyrrole ring of this compound is derived from proline .

Result of Action

PBP demonstrates a high in vitro activity (IC 50 = 0.1 μM) against methicillin-resistant Staphylococcus aureus (MRSA) . It also demonstrates a wide variety of in vitro biological functions including antitumor activity, antifungal activity, myosin inhibition , human lipoxygenase inhibition , and phytotoxicity .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

PBP demonstrates a wide variety of in vitro biological functions including antitumor activity, antifungal activity, myosin inhibition, and human lipoxygenase inhibition . It is the most active member in its class, demonstrating a high in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

PBP has been identified as a potent inhibitor of myosin-dependent processes such as isometric tension development and unloaded shortening velocity . It also demonstrates cytotoxic, antibacterial, and phytotoxic activities .

Molecular Mechanism

PBP inhibits the ATPase activities of a wide range of myosins with a distinct pattern of selectivity .

Temporal Effects in Laboratory Settings

The biosynthesis of PBP was first shown through isotope feeding studies . D, L-[5-13 C]proline was incorporated symmetrically, demonstrating that the pyrrole ring of PBP is derived from proline .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of PBP in animal models, early investigations pointed at intrigue in regards to the pyrrole’s particularly potent activity against gram-positive bacteria .

Metabolic Pathways

The biosynthesis of PBP, among other halopyrroles, has been elucidated via the identification of the conserved brominated marine pyrroles/phenols (bmp) pathway .

Transport and Distribution

It is predicted to bind in a groove close to the actin and nucleotide binding site .

Subcellular Localization

It is known to bind at a site near the tip of the 50-kDa domain of myosin , suggesting a possible localization at the myosin motor domain.

Propiedades

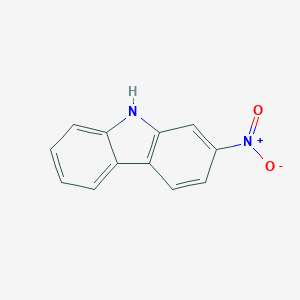

IUPAC Name |

2,4-dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMNWKJHYOZUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=C(N2)Br)Br)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314744 | |

| Record name | Pentabromopseudilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10245-81-5 | |

| Record name | 2,4-Dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10245-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabromopseudilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010245815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC288032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentabromopseudilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTABROMOPSEUDILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUV7D4FJ9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)